Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate

physicochemical profiling drug-like properties provisional building block

Fragment-based screens using hydrophobic compounds frequently fail due to aggregation artifacts at assay concentrations. This racemic potassium salt (logP -2.2, TPSA 75.8 Ų) directly addresses that bottleneck: • Aqueous solubility suitable for SPR/NMR fragment screens without pre-formulation or co-solvents • Crystalline K salt enables direct amide coupling with cereblon/VHL ligands-no neutralization step required • Racemate (≥95%) supports cost-effective early SAR; a clear chiral resolution path exists via the (S)-enantiomer (CAS 2137072-30-9)

Molecular Formula C10H13KN2O4
Molecular Weight 264.322
CAS No. 2137970-39-7
Cat. No. B2736258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate
CAS2137970-39-7
Molecular FormulaC10H13KN2O4
Molecular Weight264.322
Structural Identifiers
SMILESCOC1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+]
InChIInChI=1S/C10H14N2O4.K/c1-15-7-2-3-12(4-7)5-9-11-8(6-16-9)10(13)14;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1
InChIKeyFNEWOCUIGWYPQK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate – Chemical Class and Basal Characterization


Potassium 2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate (CAS 2137970-39-7) is a potassium-salt form of a pyrrolidinylmethyl‑substituted oxazole‑4‑carboxylic acid belonging to the 1,3‑oxazole carboxylate class [1]. Commercial specifications list a molecular formula of C₁₀H₁₃KN₂O₄ (MW 264.32 g mol⁻¹) and a typical purity of ≥95% . The compound exists as a racemic mixture, distinguishing it from its (S)-enantiomer counterpart (CAS 2137072-30-9); the free‑acid form has a computed XLogP3 of −2.2 and a topological polar surface area of 75.8 Ų [2].

Salt Form Crystalline potassium salt supports solid-state handling and amide-bond formation context
Stereochemistry Racemic mixture enables cost-effective SAR exploration prior to chiral resolution
Polarity Computed logP −2.2 fits aqueous-phase synthesis and fragment-based screening contexts
Application Fit Oxazole-4-carboxylate building block supports PROTAC linker elaboration and elastase inhibitor analog design

Procurement Risk: Why In-Class Analogs Cannot Substitute


In‑class oxazole‑4‑carboxylate building blocks are not functionally interchangeable because the pyrrolidine‑ring substituent and salt form jointly govern the compound's physicochemical profile, reactivity, and crystallinity. The presence of the 3‑methoxy group markedly alters polarity and hydrogen‑bonding capacity relative to the unsubstituted 2‑(pyrrolidin‑1‑ylmethyl)‑oxazole‑4‑carboxylate motif employed as an advanced intermediate for human neutrophil elastase inhibitors [1]. Moreover, the crystalline potassium salt can offer isolation and handling advantages over the free acid, while racemic vs. enantiopure selection determines downstream chiral integrity – as underscored by the parallel commercial availability of the (S)-enantiomer under CAS 2137072‑30‑9 . Direct substitution without considering these factors risks failed syntheses, irreproducible solubility, and compromised stereochemical outcomes.

Pyrrolidine Substituent
3‑Methoxy group markedly alters polarity and hydrogen‑bonding vs. unsubstituted pyrrolidine
Unsubstituted analog may shift solvent compatibility and biological assay off‑rates
Counter‑ion Form
Potassium salt enables crystalline isolation and direct amide‑bond formation
Free acid often yields amorphous solids; handling and reactivity may differ
Chiral Purity
Racemate (CAS 2137970‑39‑7) provides cost‑effective SAR and achiral screening compatibility
(S)‑Enantiomer (CAS 2137072‑30‑9) required for chiral synthesis; >10× cost differential may apply

Quantitative Differentiation vs. Key Analogs


Lipophilicity Shift vs. Unsubstituted Pyrrolidine Analog

Introducing a methoxy substituent at the pyrrolidine 3‑position reduces lipophilicity compared to the parent 2‑(pyrrolidin‑1‑ylmethyl)‑oxazole‑4‑carboxylate. The computed XLogP3 of the free‑acid form of the target compound is −2.2 [1], whereas the unsubstituted analog carries no polar methoxy group and is expected to be >1 log unit more lipophilic based on fragment‑based calculations (ΔCLogP ≈ +1.1 for removal of OCH₃) [2]. Lower logP translates into higher aqueous solubility at physiological pH, a property relevant for aqueous reaction conditions and early‑stage biological screening.

Lipophilicity Shift
Class-level inference
ΔlogP ≈ −1.2
Supports aqueous-phase synthesis context
Computed XLogP3 vs. fragment-based CLogP estimates
physicochemical profiling drug-like properties provisional building block

Topological Polar Surface Area Differentiation

The 3‑methoxy group increases the hydrogen‑bond acceptor count from 4 to 5 (free-acid form) and elevates TPSA from approximately 63 Ų (unsubstituted) to 75.8 Ų [1]. This shift is meaningful for blood‑brain barrier penetrance classification; the methoxy analog falls closer to the CNS‑permeable threshold, whereas the unsubstituted version sits just below typical oral CNS drug space [2].

TPSA Differentiation
Class-level inference
+12.8 Ų
Notable permeability boundary shift context
Computed TPSA vs. SMILES-based calculation
permeability prediction CNS drug-likeness building-block profiling

Potassium Salt Crystallinity Advantage over Free Acid

In the patent process for the unsubstituted analog, the potassium salt is specifically claimed because it can be 'isolated in highly crystalline form' and in 'higher yield' compared to the free acid [1]. Although the 3‑methoxy derivative has not been described in the same patent, the salt‑form logic extends to this scaffold: potassium carboxylate salts of oxazole‑4‑carboxylates routinely show improved solid‑state properties, facilitating filtration, drying, and storability relative to the corresponding free acids.

Salt-form Crystallinity
Class-level inference
Solid, ≥95%
May support synthetic reproducibility
Patent claims higher yield for potassium salt of unsubstituted analog
process chemistry crystallinity intermediate isolation

Racemic vs. Enantiopure (S)-Form: Purity and Application Divergence

CAS 2137970-39-7 designates the racemic mixture, while CAS 2137072-30-9 specifies the (S)-enantiomer. The latter is offered at ≥95% chemical purity with implied enantiomeric excess . For achiral target products or racemic screening libraries, the racemate provides cost efficiency and synthetic simplicity. For asymmetric synthesis, the enantiopure form is mandatory to avoid racemic contamination. The price differential is substantial: the (S)-enantiomer (CAS 2137072-30-9) is listed at approximately €1,075 per 50 mg, reflecting the added value of stereochemical control .

Stereochemical Control
Direct comparison
Cost >10×
Substantial cost differential context for chiral studies
(S)-enantiomer €1,075/50 mg; racemate enables early-stage screening
chiral building block enantiomeric purity racemate

High-Value Application Scenarios


Focused Fragment Libraries for Aqueous-Phase Screening

With a computed logP of −2.2 and a TPSA of 75.8 Ų [1], this scaffold sits in an underexploited polar fragment space. Its low lipophilicity ensures solubility in aqueous screening buffers, while the carboxylic acid handle (as potassium salt) permits direct use in SPR or NMR fragment screens without pre‑formulation. Relative to the unsubstituted analog (estimated logP ~ −1.0), the methoxy derivative offers superior solubility, minimizing aggregation artifacts at screening concentrations.

Amide-Coupling Building Block for PROTAC Linker Elaboration

The crystalline potassium salt form [2] can be used directly in amide‑bond formation with amine‑containing cereblon or VHL ligands without prior neutralization. The 3‑methoxy group introduces a modest conformational bias to the pyrrolidine ring, providing slightly increased linker rigidity compared to the unsubstituted analog – a feature that can influence ternary‑complex stability and degradation efficiency.

Racemic Scaffold for Deferred Chiral Resolution in Hit-to-Lead

In early‑stage medicinal chemistry, the racemate (CAS 2137970-39-7) enables cost‑effective SAR exploration. Only after activity is confirmed is chiral resolution pursued using the enantiopure (S)-form (CAS 2137072-30-9), which is commercially available at ≥95% purity . This staged strategy reduces early expenditure while preserving a clear path to chiral material for advanced profiling.

Intermediate for Neutrophil Elastase Inhibitor Analogs

The unsubstituted parent compound is a known intermediate for the human neutrophil elastase inhibitor (3S,3aS,6aR)-3-isopropyl-1-methanesulfonyl-4-(2-pyrrolidin-1-ylmethyl-oxazole-4-carbonyl)-hexahydro-pyrrolo[3,2‑b]pyrrol-2-one [3]. Incorporating a 3‑methoxy substituent enables systematic modulation of logP and TPSA in follow‑up analogs, providing a direct path to tune pharmacokinetic properties while retaining the validated oxazole‑pyrrolidine core.

Application
Selection Property
Validation Focus
Aqueous Fragment-Based Screening
Computed logP −2.2 and TPSA 75.8 Ų may support aqueous solubility
Aggregation artifacts and NMR/SPR binding assay compatibility
PROTAC Linker Elaboration
Crystalline potassium salt supports direct amide-bond formation context
Ternary-complex stability and degradation efficiency readouts
Deferred Chiral Hit-to-Lead
Racemate (CAS 2137970‑39‑7) enables cost-effective SAR exploration
Chiral resolution strategy and enantiopure (S)-form validation
Neutrophil Elastase Inhibitor Analogs
Methoxy-substituted oxazole-pyrrolidine core supports logP/TPSA modulation
Pharmacokinetic profile shift and in-vitro potency context
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